molecular formula C19H18N6O2S B2664551 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351645-81-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)pyridazine-3-carboxamide

Cat. No. B2664551
CAS RN: 1351645-81-2
M. Wt: 394.45
InChI Key: OFSZZRGNWQLCQW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. A related compound, “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2’-bipyridine”, was found to form 1:1 complexes . The dihedral angles between the indolizine ring system and the pyrazole rings were reported to be 54.7 (3) and 8.6 (3)° in one molecule and 54.4 (3) and 6.6 (3)° in the other .

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of novel compounds with potential biological activities. For instance, a study explored the regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of various compounds, including pyrazolo[3,4-d]pyridazines, showing good antimicrobial, anti-inflammatory, and analgesic activities (Yasser H. Zaki et al., 2016). Another study focused on the synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, highlighting the significant effects in mouse tumor model cancer cell lines (I. Nassar et al., 2015).

Anticancer Activity

The synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives were examined, with compounds showing antitumor activity against human breast adenocarcinoma cell line MCF-7, indicating the therapeutic potential of these compounds (Khaled R. A. Abdellatif et al., 2014).

Molecular Solids and Hydrogen Bonds

A study on energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds highlighted the significance of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures, which could have implications for drug design and materials science (Lei Wang et al., 2014).

Antioxidant Studies

Research into the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl derivatives demonstrated moderate to significant radical scavenging activity, indicating the potential for developing new antioxidant agents (Matloob Ahmad et al., 2012).

Cytotoxicity of Derivatives

A study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells showcased the potential of these compounds for cancer treatment (Ashraf S. Hassan et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-4-27-13-5-6-14-16(10-13)28-19(20-14)21-18(26)15-7-8-17(23-22-15)25-12(3)9-11(2)24-25/h5-10H,4H2,1-3H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSZZRGNWQLCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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